molecular formula C13H12ClNO2 B12107046 Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate

Cat. No.: B12107046
M. Wt: 249.69 g/mol
InChI Key: NJOVGGHVCBGHOU-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate typically involves the reaction of 2-chloromethyl-4-methylquinoline with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Quinoline-3-methanol derivatives.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methylquinoline: Shares the chloromethyl and quinoline core but lacks the ester group.

    Methyl 4-methylquinoline-3-carboxylate: Similar structure but without the chloromethyl group.

Uniqueness

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is unique due to the presence of both the chloromethyl and ester functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2/h3-6H,7H2,1-2H3

InChI Key

NJOVGGHVCBGHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC

Origin of Product

United States

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